2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂S₂. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide, followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the use of solvents like dichloromethane and reagents such as thionyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For nucleophilic substitution to form sulfonamides.
Alcohols: To form sulfonate esters.
Thiols: To form sulfonothioates. Reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures, using solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.
Scientific Research Applications
2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can target specific molecular sites, such as amino groups in proteins, leading to the formation of stable sulfonamide linkages.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylthiazole-5-sulfonyl chloride
- 1,3-Thiazole-5-sulfonyl chloride
- 2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride
Uniqueness
2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and in the study of structure-activity relationships.
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZWPZZUWVCREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-05-3 |
Source
|
Record name | 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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